molecular formula C11H18O2 B13074202 2-Acetyl-4-propylcyclohexan-1-one

2-Acetyl-4-propylcyclohexan-1-one

Cat. No.: B13074202
M. Wt: 182.26 g/mol
InChI Key: PYJLSHIZOKFPON-UHFFFAOYSA-N
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Description

2-Acetyl-4-propylcyclohexan-1-one (CAS 1250812-07-7) is a cyclohexanone derivative with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound serves as a versatile chemical building block and key synthetic intermediate in organic chemistry and medicinal chemistry research. Its structure, featuring both a ketone and an acetyl group on the cyclohexane ring, makes it a valuable scaffold for the synthesis of more complex molecules. Recent scientific literature highlights the significance of structural motifs containing a propyl chain in anticancer drug discovery; for instance, derivatives incorporating a 4-propyl moiety have been investigated for their potent antiproliferative effects, particularly against colorectal cancer cell lines such as DLD-1 and HCT-116 . Although the primary mechanism of action for the parent compound is undefined, advanced derivatives have demonstrated promising dual inhibitory activity against key kinase targets, including Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), which are critically involved in cancer cell proliferation, survival, and metastasis . Researchers can utilize this high-purity compound to develop novel quinoline-based small molecules and other chemical entities for biochemical screening and the exploration of new therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-acetyl-4-propylcyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h9-10H,3-7H2,1-2H3

InChI Key

PYJLSHIZOKFPON-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=O)C(C1)C(=O)C

Origin of Product

United States

Preparation Methods

Preparation of 2-Acetylcyclohexan-1-one Core

A highly efficient and scalable method for preparing 2-acetylcyclohexanone (the core structure) is the one-pot synthesis using cyclohexanone as starting material. This method involves:

  • Reacting cyclohexanone with diisopropyl lithium amide (a strong base) in tetrahydrofuran (THF) at room temperature to generate an enolate intermediate.
  • Subsequent slow addition of acetyl chloride under ice-water bath conditions to introduce the acetyl group at the 2-position.
  • Workup involving aqueous washes and vacuum distillation to isolate 2-acetylcyclohexanone with high purity (>96 wt%) and excellent yield (>94%).

This method is advantageous due to its simplicity, mild reaction conditions, short reaction time, low energy consumption, and suitability for large-scale industrial production.

Step Reagents & Conditions Outcome
1 Cyclohexanone + diisopropyl lithium amide in THF, RT, 1 h Formation of enolate intermediate
2 Dropwise addition of acetyl chloride, 0°C Acetylation at 2-position
3 Aqueous wash, vacuum distillation Isolated 2-acetylcyclohexanone, >94% yield, >96% purity

Combined Strategy for 2-Acetyl-4-propylcyclohexan-1-one

Given the above, a plausible synthetic route to this compound involves:

  • Preparation of 2-acetylcyclohexanone core by one-pot acetylation of cyclohexanone.
  • Selective alkylation at the 4-position, possibly via enolate chemistry or via intermediate amidocyclohexanone derivatives, followed by introduction of the propyl group through reaction with propyl halides or propionyl chloride and subsequent reduction.
  • Purification by recrystallization or vacuum distillation to achieve high purity.

Research Findings and Yields

Method Key Reagents Conditions Yield (%) Purity (%) Notes
One-pot 2-acetylcyclohexanone synthesis Cyclohexanone, diisopropyl lithium amide, acetyl chloride THF, 0-25°C, 2 h >94 >96 Industrially scalable, mild conditions
Oxidation of 4-substituted amidocyclohexanol TEMPO, NaBr, NaOCl in acetone or DCM -3 to 10°C, 0.5-1 h ~50-80 Not specified Requires amino protection, moderate yield
Alkylation with propyl halide or propionyl chloride Propyl halide or propionyl chloride Room temp, standard alkylation conditions Variable Not specified Followed by reduction or cyclization

The preparation of this compound is best approached by integrating a high-yield one-pot synthesis of 2-acetylcyclohexanone with selective 4-position functionalization strategies. The one-pot method using cyclohexanone and acetyl chloride under mild conditions offers a highly efficient route to the acetylated core. The introduction of the propyl substituent at the 4-position involves oxidation of protected intermediates and subsequent alkylation steps, which require careful control of reaction conditions and protecting groups to maximize yield and purity.

This combined approach is supported by diverse research findings and patents that highlight the use of TEMPO-mediated oxidation and one-pot acetylation methods, providing a practical and scalable pathway suitable for industrial synthesis.

  • Oxidation and protection strategies for 4-substituted amidocyclohexanones using TEMPO and sodium hypochlorite in organic solvents.
  • One-pot synthesis of 2-acetylcyclohexanone via enolate formation and acetyl chloride addition with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-propylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2-Acetyl-4-propylcyclohexan-1-one has been investigated for its potential therapeutic properties. Its structural analogs have shown promise in treating various diseases, particularly neurodegenerative conditions.

Case Study: Neuroprotective Properties
Research indicates that compounds related to this compound exhibit neuroprotective effects similar to propargylamines, which are known for their ability to inhibit monoamine oxidase (MAO) enzymes. This inhibition is crucial for developing treatments for Alzheimer's disease and Parkinson's disease. The mechanism involves the irreversible inactivation of MAO through the formation of covalent bonds with the enzyme, enhancing the compound's therapeutic profile .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the synthesis of propargylamines and other derivatives. Its reactivity allows it to participate in various chemical reactions, making it a versatile building block.

Synthesis Pathways
Several synthetic routes have been developed using this compound:

Reaction Type Description
Nucleophilic SubstitutionReaction with propargylic electrophiles to form propargylamines .
Catalytic HydroaminationsUtilization of copper-based catalysts for synthesizing complex organic molecules .
BiocatalysisEmploying enzymes for regioselective modifications, enhancing yield and selectivity .

Material Science

In material science, this compound has potential applications in developing polymers and coatings due to its reactive carbonyl group. This property can be exploited to create cross-linked networks that enhance material strength and durability.

Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. The compound acts as a cross-linker, facilitating the formation of robust polymeric structures suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2-Acetyl-4-propylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the propyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

Substituent Effects: 4-(Propan-2-yl)cyclohex-2-en-1-one

Key Differences :

  • Substituents: The analog 4-(propan-2-yl)cyclohex-2-en-1-one (CAS 2158-61-4) contains an isopropyl group (branched C₃H₇) at position 4 and a conjugated double bond (cyclohexenone) . In contrast, 2-Acetyl-4-propylcyclohexan-1-one has a linear propyl group and an acetyl substituent.
  • The cyclohexenone analog’s conjugated enone system may favor Michael addition reactions, whereas the saturated cyclohexanone backbone of the target compound is less reactive in such contexts .
  • Steric and Solubility Effects: The linear propyl group in the target compound may reduce steric hindrance compared to the bulkier isopropyl group, improving solubility in nonpolar solvents.

Ring Size and Strain: 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone

Key Differences :

  • Ring Structure: This analog (from ) features a cyclopentanone ring fused to a cyclohexene moiety, introducing significant angle strain due to the smaller five-membered ring . The target compound’s cyclohexanone ring is more stable, with reduced strain.
  • The target compound’s simpler substituents (acetyl and propyl) may facilitate reactions like nucleophilic addition.

Substituent Bulkiness: 4-Cyclohexylcyclohexanone

Key Differences :

  • Substituent Size: 4-Cyclohexylcyclohexanone (CAS 1549050-50-1) has a bulky cyclohexyl group at position 4, significantly increasing molecular weight and steric hindrance compared to the target compound’s propyl group .
  • Physical Properties : The cyclohexyl substituent likely reduces solubility in polar solvents, whereas the acetyl group in the target compound could enhance polarity, improving miscibility with alcohols or ketones.

Data Table: Structural and Hypothesized Property Comparison

Compound Name Substituents Ring Type Key Features Reference
This compound Acetyl (C2), Propyl (C4) Cyclohexanone Electron-withdrawing acetyl group N/A
4-(Propan-2-yl)cyclohex-2-en-1-one Isopropyl (C4), double bond (C2) Cyclohexenone Conjugated enone system
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone Cyclohexenylpropyl (C2) Cyclopentanone High steric bulk, fused rings
4-Cyclohexylcyclohexanone Cyclohexyl (C4) Cyclohexanone Bulky substituent, low polarity

Research Findings and Implications

  • Reactivity : The acetyl group in this compound may direct electrophilic substitution reactions to specific ring positions, unlike analogs with alkyl-only substituents .
  • Synthetic Utility : The linear propyl group offers a balance between solubility and steric effects, making the compound a versatile intermediate in ketone-based syntheses.
  • Stability: The absence of conjugated double bonds (vs. cyclohexenone analogs) suggests greater stability under acidic or oxidative conditions .

Biological Activity

Overview

2-Acetyl-4-propylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2, classified as a cyclohexanone derivative. This compound features an acetyl group at the second position and a propyl group at the fourth position on the cyclohexane ring. Its unique structure contributes to its diverse biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
IUPAC NameThis compound
InChI KeyPYJLSHIZOKFPON-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the propyl group influences hydrophobic interactions. These interactions are critical for modulating the compound's binding affinity and specificity towards various enzymes or receptors, thereby affecting its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of cyclohexanones, including this compound, exhibit significant antimicrobial properties. For instance, a study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Studies

  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various cyclohexanone derivatives, including this compound. Results indicated that this compound exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) that supports its potential as a lead compound for further development .
  • Antitumor Mechanism : In vitro studies on structurally similar compounds revealed mechanisms of action involving cell cycle arrest and apoptosis induction in HepG2 cells. These findings provide a framework for hypothesizing similar effects for this compound, warranting further investigation into its antitumor potential .

Research Findings

Research has demonstrated that the biological activity profiles of organic compounds like this compound can be estimated using computational models. Such studies highlight the importance of structural features in determining biological activity, paving the way for targeted drug design based on this compound's unique characteristics .

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